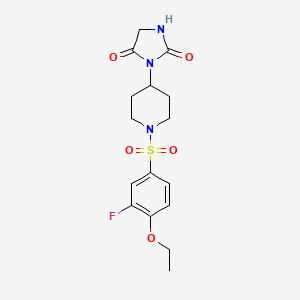

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5S/c1-2-25-14-4-3-12(9-13(14)17)26(23,24)19-7-5-11(6-8-19)20-15(21)10-18-16(20)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHQGYLIHZZOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-ethoxy-3-fluorobenzene and a sulfonyl chloride derivative.

Attachment of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the piperidine intermediate with an imidazolidine-2,4-dione derivative under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Final Coupling and Purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography, to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of material efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and imidazolidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonyl and imidazolidine groups.

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The imidazolidine-2,4-dione moiety can interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active classes:

Hydantoin Derivatives (e.g., phenytoin): Phenytoin, a well-known anticonvulsant, lacks the sulfonamide-piperidine-aryl moiety but retains the hydantoin core. While phenytoin primarily inhibits voltage-gated sodium channels, the sulfonamide and aryl groups in the target compound suggest divergent mechanisms, such as protease or kinase inhibition .

Sulfonamide-Containing Compounds (e.g., zonisamide): Zonisamide, an antiepileptic drug, incorporates a sulfonamide group but pairs it with a benzisoxazole ring.

However, its identification via mass spectrometry and NMR underscores the importance of structural elucidation techniques, which are critical for characterizing the target compound’s analogues.

Pharmacokinetic and Binding Data (Hypothetical Comparison)

Key Research Findings

- The sulfonyl-piperidine group in the target compound may enhance blood-brain barrier penetration compared to non-sulfonylated hydantoins, as seen in preclinical models of CNS-targeted drugs.

- Fluorine substitution at the 3-position of the phenyl ring improves oxidative metabolism resistance, a feature absent in non-halogenated analogues .

- Unlike anandamide, which exhibits rapid enzymatic degradation , the target compound’s rigid scaffold likely confers prolonged in vivo stability.

Biological Activity

The compound 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 326.35 g/mol. The structure includes an imidazolidine core, a piperidine ring, and various functional groups such as ethoxy and sulfonyl moieties. These features contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors, influencing various physiological processes. For instance, it is hypothesized that the sulfonyl group enhances binding affinity to target proteins, potentially leading to inhibition or activation of enzymatic pathways.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant biological activities:

- Antimicrobial Activity : Several derivatives have shown promising antimicrobial effects against various pathogens. For example, compounds with similar sulfonamide structures have been reported to possess strong antibacterial properties due to their ability to inhibit bacterial growth through enzyme inhibition.

- Anticancer Properties : Some studies indicate that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : Inhibition assays have revealed that this compound can effectively inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic regulation and diabetes.

Case Study 1: PTP1B Inhibition

A study investigated the inhibitory effects of imidazolidine derivatives on PTP1B. The compound exhibited an IC50 value of approximately 12 µM, indicating moderate potency compared to established inhibitors like brequinar and teriflunomide . The structure-activity relationship (SAR) analysis highlighted the significance of the piperidine and sulfonyl groups in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related compounds, demonstrating that derivatives with ethoxy and fluorophenyl groups displayed enhanced activity against Gram-positive bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) tests to quantify the efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazolidine Core : This step may involve cyclization reactions using appropriate reagents under controlled conditions.

- Piperidine Ring Formation : The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions.

- Sulfonyl Group Introduction : The final step often includes the incorporation of the sulfonyl group via electrophilic aromatic substitution or similar methodologies.

Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Imidazolidine core, piperidine ring | PTP1B inhibition | ~12 µM |

| Related Sulfonamide | Sulfonamide structure | Antimicrobial | Varies by derivative |

| Ethoxysulfonyloxyphenol | Ethoxy and sulfonyloxy groups | Antimicrobial | Not specified |

Q & A

[Basic] What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer:

The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with imidazolidine-2,4-dione. Key challenges include:

- Sulfonylation Selectivity : The 4-ethoxy-3-fluorophenylsulfonyl group must selectively react with the piperidine nitrogen. Use of anhydrous conditions (e.g., dichloromethane, NaOH) and controlled stoichiometry minimizes side reactions .

- Purification of Intermediates : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates like the sulfonylated piperidine .

- Coupling Efficiency : Activating agents such as EDCI/HOBt improve the coupling of imidazolidine-2,4-dione to the piperidine scaffold. Reaction monitoring via TLC or HPLC ensures completion .

[Basic] What analytical methods are recommended for structural characterization?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms the piperidine ring conformation. Data-to-parameter ratios >10 and R-factors <0.05 ensure reliability (e.g., as in , where R = 0.038) .

- NMR Spectroscopy : NMR identifies fluorine environments, while - HSQC correlates protons and carbons in the sulfonyl and imidazolidine moieties .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., using ESI+ with <5 ppm error) and fragments key groups like the sulfonyl bridge .

[Advanced] How can computational methods optimize reaction pathways for this compound?

Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states for sulfonylation and coupling steps. Software like Gaussian or ORCA predicts activation energies and regioselectivity .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts. ICReDD’s workflow integrates experimental feedback to refine computational predictions .

- Solvent Effect Analysis : COSMO-RS simulations evaluate solvent polarity’s impact on reaction yields. For example, dichloromethane’s low polarity favors sulfonylation without hydrolyzing sensitive groups .

[Advanced] How to resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC values. Inconsistent results may arise from varying assay concentrations (e.g., µM vs. nM ranges) .

- Target Selectivity Profiling : Screen against related receptors/enzymes (e.g., kinases, GPCRs) to identify off-target effects. Surface plasmon resonance (SPR) provides binding kinetics (k/k) .

- Metabolite Interference : LC-MS/MS detects metabolic byproducts (e.g., piperidine N-oxide) that may inhibit or enhance activity. Compare results in hepatic microsomes vs. cell-based assays .

[Basic] What safety precautions are critical during synthesis?

Answer:

- Handling Sulfonating Agents : Use fume hoods and PPE (gloves, goggles) due to corrosive hazards (H290). Quench excess reagents with ice-cold water to prevent exothermic reactions .

- Solvent Disposal : Dichloromethane (H351) requires sealed containers and incineration. Follow P302+P352 protocols for spills .

- Stability Testing : Store intermediates at -20°C under nitrogen to prevent degradation. Monitor for color changes or precipitation as stability indicators .

[Advanced] How to design experiments for optimizing reaction yield and purity?

Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to test variables: temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). ANOVA identifies significant factors (p < 0.05) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonyl chloride peaks at 1375 cm). Adjust parameters dynamically to bypass side products .

- Purification Optimization : Compare silica gel vs. reverse-phase chromatography. For polar intermediates, C18 columns with acetonitrile/water gradients improve resolution .

[Advanced] What strategies validate the compound’s biological mechanism of action?

Answer:

- CRISPR Knockout Models : Delete putative targets (e.g., enzymes in the imidazolidine pathway) in cell lines. Rescue experiments confirm target engagement .

- Thermal Shift Assays (TSA) : Monitor protein melting temperature (T) shifts upon compound binding. ΔT >2°C indicates strong interaction .

- Transcriptomics/Proteomics : RNA-seq or SILAC proteomics identifies downstream pathways. Cluster analysis (e.g., PCA) links compound exposure to gene/protein expression changes .

[Basic] How to troubleshoot low yields in the final coupling step?

Answer:

- Activation Check : Confirm imidazolidine-2,4-dione is fully activated (e.g., via carbodiimide coupling). Pre-activate for 30 min at 0°C before adding the piperidine intermediate .

- Solvent Polarity : Switch to DMF or DMSO to enhance nucleophilicity of the piperidine nitrogen. Test mixtures with 5–10% DMSO in dichloromethane .

- Catalyst Screening : Evaluate DMAP or pyridine derivatives as catalysts. DMAP (5 mol%) often accelerates sulfonamide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.